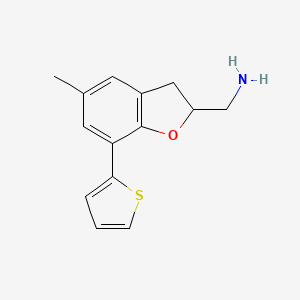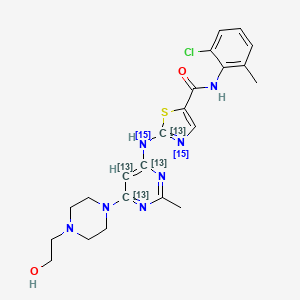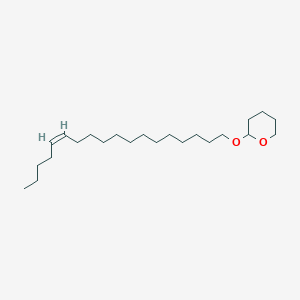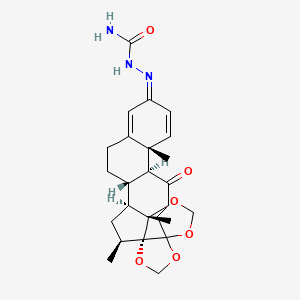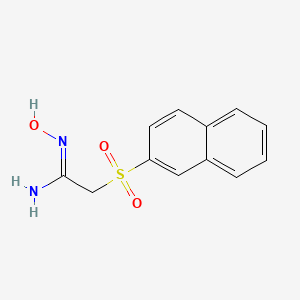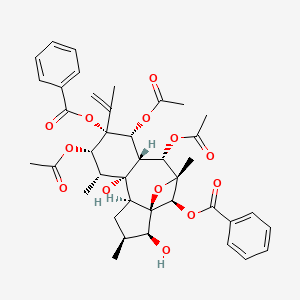
Trigochinin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trigochinin A is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis . This compound has garnered significant interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin A involves multiple steps, including the use of various reagents and catalysts. The detailed synthetic route includes the following steps:
Oxidation: The initial step involves the oxidation of a precursor compound to introduce necessary functional groups.
Cyclization: This step forms the core daphnane structure through a cyclization reaction.
Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the production methods are still in the research and development phase, focusing on optimizing the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trigochinin A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying daphnane-type diterpenoids.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Mécanisme D'action
Trigochinin A is part of a family of daphnane-type diterpenoids, which includes compounds such as Trigochinin B, Trigochinin C, and Trigochinin F. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional group arrangement and its potent biological activities .
Comparaison Avec Des Composés Similaires
- Trigochinin B
- Trigochinin C
- Trigochinin F
- Trigonothyrins A-C
Trigochinin A stands out among these compounds due to its unique structure and promising potential in various scientific research applications.
Propriétés
Formule moléculaire |
C40H46O13 |
|---|---|
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-8,10,12-triacetyloxy-9-benzoyloxy-2,6-dihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate |
InChI |
InChI=1S/C40H46O13/c1-20(2)39(52-35(46)27-17-13-10-14-18-27)31(48-23(5)41)22(4)38(47)28-19-21(3)30(44)40(28)36(51-34(45)26-15-11-9-12-16-26)37(8,53-40)32(49-24(6)42)29(38)33(39)50-25(7)43/h9-18,21-22,28-33,36,44,47H,1,19H2,2-8H3/t21-,22+,28-,29-,30-,31-,32-,33+,36+,37+,38-,39-,40+/m0/s1 |
Clé InChI |
OKLWSKVRHPYESG-OCTBZWLUSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1O)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
SMILES canonique |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1O)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)


![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
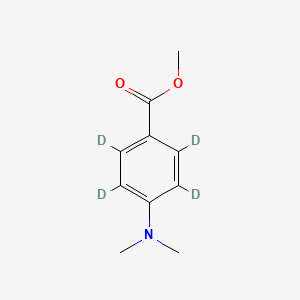



![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
